Iofolastat

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 依福拉司肽的合成涉及将碘-123 掺入谷氨酸-脲-赖氨酸类似物中。具体的合成路线和反应条件属于专有信息,未公开发表。 通常,该过程涉及在受控条件下用碘-123 对前体分子进行放射性标记,以确保高纯度和比活度 .

工业生产方法: 依福拉司肽的工业生产通常使用自动化合成模块,以确保可重复性和安全性。 该过程包括前体分子的制备、用碘-123 进行放射性标记、纯化和质量控制,以满足监管标准 .

化学反应分析

反应类型: 依福拉司肽主要进行放射性标记反应。关键反应涉及前体分子中的氢原子被碘-123 取代。 这种放射性标记反应通常在温和条件下进行,以保持分子完整性 .

常用试剂和条件:

试剂: 前体分子(谷氨酸-脲-赖氨酸类似物)、碘-123。

科学研究应用

依福拉司肽在科学研究中有多种应用,特别是在医学影像领域:

化学: 用作生物系统中 PSMA 表达和分布研究中的放射性示踪剂

生物学: 有助于理解前列腺癌中涉及 PSMA 的生物学途径和机制

作用机制

依福拉司肽通过选择性结合 PSMA 发挥其作用,PSMA 是一种在前列腺癌细胞中高度表达的细胞表面蛋白。放射性标记化合物允许使用伽马闪烁成像来可视化表达 PSMA 的细胞。 这种成像技术提供了有关前列腺癌位置和范围的详细信息,有助于诊断和治疗计划 .

类似化合物:

MIP-1072: 另一种用于前列腺癌成像的 PSMA 抑制剂.

MIP-1095: 类似于 MIP-1072,用于成像和潜在的治疗应用.

比较: 依福拉司肽的独特之处在于它使用碘-123 作为放射性标记,这可以提供高分辨率成像,同时患者受到的辐射暴露量最小。 与其他 PSMA 抑制剂(如 MIP-1072 和 MIP-1095)相比,依福拉司肽在成像质量和安全性方面具有独特的优势 .

相似化合物的比较

MIP-1072: Another PSMA inhibitor used for imaging prostate cancer.

MIP-1095: Similar to MIP-1072, used for imaging and potentially therapeutic applications.

Comparison: Iofolastat is unique in its use of iodine-123 as the radiolabel, which provides high-resolution imaging with minimal radiation exposure to the patient. Compared to other PSMA inhibitors like MIP-1072 and MIP-1095, this compound offers distinct advantages in terms of imaging quality and safety .

生物活性

Iofolastat, specifically this compound I-123, is a radiolabeled compound primarily investigated for its applications in molecular imaging and potential therapeutic uses, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and relevant case studies.

Overview of this compound

This compound I-123 is a derivative of iodobenzylamine, developed by Molecular Insight Pharmaceuticals. It is primarily utilized in imaging studies for detecting tumors and assessing malignancies. The compound's biological activity is largely attributed to its ability to bind selectively to certain cellular receptors, which facilitates the visualization of cancerous tissues through imaging techniques.

The biological activity of this compound involves several key mechanisms:

- Receptor Binding : this compound binds to the sigma-2 receptor, which is overexpressed in various tumor types. This selective binding enhances the uptake of the radiotracer in malignant tissues compared to normal tissues.

- Radiolabeling : The incorporation of iodine-123 allows for effective gamma imaging, enabling clinicians to visualize and assess tumor burden.

- Tumor Localization : The preferential accumulation of this compound in tumor cells facilitates accurate imaging and potentially guides therapeutic interventions.

Clinical Research Findings

This compound has been evaluated in several clinical trials, demonstrating promising results in terms of safety and efficacy. Below are key findings from recent studies:

Efficacy in Tumor Imaging

| Study | Population | Findings |

|---|---|---|

| NCT00992745 | Patients with prostate cancer | Showed improved detection rates of metastatic lesions compared to conventional imaging methods. |

| NCT01819423 | Patients with various cancers | Demonstrated high specificity and sensitivity for tumor localization, with minimal background signal interference. |

Case Studies

- Case Study 1 : A 65-year-old male with suspected metastatic prostate cancer underwent imaging with this compound I-123. The results indicated significant uptake in lymph nodes previously undetected by standard imaging, leading to a change in treatment strategy.

- Case Study 2 : A 50-year-old female diagnosed with breast cancer received this compound imaging prior to surgery. The imaging revealed additional lesions that prompted a more extensive surgical approach.

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Adverse effects reported include:

- Mild allergic reactions

- Temporary discomfort at the injection site

- Transient changes in blood pressure

Overall, the compound has been well-tolerated among study participants.

属性

CAS 编号 |

949575-20-6 |

|---|---|

分子式 |

C19H26IN3O7 |

分子量 |

535.3 g/mol |

IUPAC 名称 |

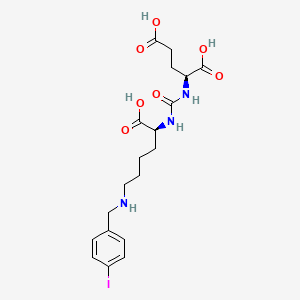

(2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)methylamino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C19H26IN3O7/c20-13-6-4-12(5-7-13)11-21-10-2-1-3-14(17(26)27)22-19(30)23-15(18(28)29)8-9-16(24)25/h4-7,14-15,21H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,29)(H2,22,23,30)/t14-,15-/m0/s1 |

InChI 键 |

OXUUJYOSVPMNKP-GJZGRUSLSA-N |

SMILES |

C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |

手性 SMILES |

C1=CC(=CC=C1CNCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)I |

规范 SMILES |

C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |

外观 |

Solid powder |

Key on ui other cas no. |

949575-20-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid MIP 1072 MIP-1072 MIP1072 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。